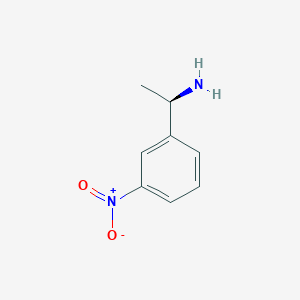

(R)-1-(3-nitrophenyl)ethanamine

Vue d'ensemble

Description

®-1-(3-nitrophenyl)ethanamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a nitro group attached to the benzene ring and an amine group attached to the ethanamine chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-nitrophenyl)ethanamine typically involves the reduction of the corresponding nitro compound. One common method is the catalytic hydrogenation of 3-nitrophenylacetonitrile using a palladium catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent, such as ethanol, at elevated temperatures and pressures to achieve the desired reduction.

Industrial Production Methods

In an industrial setting, the production of ®-1-(3-nitrophenyl)ethanamine can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of high-pressure hydrogenation reactors with palladium or platinum catalysts is common in large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

®-1-(3-nitrophenyl)ethanamine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), halogenating agents (e.g., bromine).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: Formation of 3-aminophenylethanamine.

Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Oxidation: Formation of nitroso or nitro derivatives.

Applications De Recherche Scientifique

®-1-(3-nitrophenyl)ethanamine has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.

Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Biological Research: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.

Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of ®-1-(3-nitrophenyl)ethanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Nitrophenethylamine: Similar structure but lacks the chiral center.

3-Nitroaniline: Contains a nitro group on the benzene ring but has an amine group directly attached to the ring.

1-(3-Nitrophenyl)ethanol: Contains a hydroxyl group instead of an amine group.

Uniqueness

®-1-(3-nitrophenyl)ethanamine is unique due to its chiral center, which imparts specific stereochemical properties. This chirality can influence its biological activity and interactions with molecular targets, making it distinct from other similar compounds.

Activité Biologique

(R)-1-(3-nitrophenyl)ethanamine, a chiral amine with the molecular formula C₈H₁₁N₂O₂, has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and comparisons with similar compounds, supported by data tables and relevant research findings.

- Molecular Formula : C₈H₁₁N₂O₂

- Molecular Weight : 169.18 g/mol

- Chirality : The presence of a chiral center in this compound influences its biological interactions and pharmacological properties.

The biological activity of this compound primarily arises from its interaction with various molecular targets. The nitro group in the compound can undergo bioreduction, leading to reactive intermediates that may interact with cellular components. This interaction can modulate enzyme activity or receptor binding, contributing to its pharmacological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It has potential binding affinities for neurotransmitter receptors, suggesting a role in neuromodulation.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Neurotransmitter-like Activity : Due to its structural similarity to neurotransmitters, it may influence neurotransmission.

- Antimicrobial Properties : Studies suggest potential effectiveness against certain bacterial strains.

- Anticancer Activity : Preliminary research indicates activity against cancer cell lines, warranting further investigation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-Nitrophenethylamine | Lacks chirality | Different biological activity profile |

| 3-Nitroaniline | Nitro group on benzene ring | Direct attachment of amine group affects reactivity |

| 1-(3-Nitrophenyl)ethanol | Hydroxyl group instead of amine | Alters solubility and potential interactions |

Case Studies and Research Findings

-

Neurotransmitter Interaction Studies :

- Research has shown that this compound interacts with dopamine receptors, suggesting a possible role in modulating dopaminergic signaling pathways. This interaction could have implications for treating neurological disorders.

-

Antimicrobial Activity :

- In vitro studies demonstrated that this compound exhibits antibacterial properties against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development.

-

Anticancer Potential :

- A study evaluating various derivatives of nitrophenyl ethanamines found that this compound showed significant cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through reactive oxygen species (ROS) generation.

Propriétés

IUPAC Name |

(1R)-1-(3-nitrophenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6(9)7-3-2-4-8(5-7)10(11)12/h2-6H,9H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVIBPONLEKDCPQ-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.